molecular formula C17H22N2O3 B7854478 N-(4-morpholinobutyl)benzofuran-2-carboxamide

N-(4-morpholinobutyl)benzofuran-2-carboxamide

カタログ番号: B7854478
分子量: 302.37 g/mol
InChIキー: KUJQEQAVMNFFAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-morpholinobutyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C17H22N2O3 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including “this compound”, often involves directed C–H arylation and transamidation chemistry . This process uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran core with a morpholinobutyl group attached via an amide linkage . The benzofuran core is a heterocyclic motif that consists of a fused benzene and furan ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily include its synthesis. As mentioned earlier, this involves directed C–H arylation and transamidation chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C17H22N2O3) and its structure, which includes a benzofuran core and a morpholinobutyl group .

作用機序

Target of Action

CL-82198, also known as N-(4-morpholinobutyl)benzofuran-2-carboxamide or Benzofuran-2-carboxylic acid (4-morpholin-4-yl-butyl)-amide, is a selective inhibitor of MMP-13 . MMP-13, or Matrix Metalloproteinase-13, is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration .

Mode of Action

CL-82198 operates by binding to the S1’ pocket of MMP-13 , which is the basis for its selectivity towards MMP-13 . This binding prevents the activity of MMP-13 without inhibiting other Matrix Metalloproteinases (MMPs) such as MMP-1 and MMP-9 .

Biochemical Pathways

The inhibition of MMP-13 by CL-82198 impacts the extracellular matrix degradation pathway . By selectively inhibiting MMP-13, CL-82198 can prevent the breakdown of collagen and other extracellular matrix components, thereby influencing tissue remodeling and cell migration processes .

Result of Action

The primary result of CL-82198’s action is the inhibition of MMP-13 activity , leading to a decrease in extracellular matrix degradation . This can have various downstream effects depending on the context, such as reducing tissue remodeling and cell migration. In the context of disease, CL-82198 has been shown to prevent the progression of osteoarthritis .

Action Environment

The efficacy and stability of CL-82198 can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, storage conditions can impact the stability of CL-82198, with recommendations to store the compound at room temperature and to avoid freezing . .

生化学分析

Biochemical Properties

CL-82198 plays a crucial role in biochemical reactions by selectively inhibiting MMP-13, an enzyme involved in the breakdown of collagen and other extracellular matrix components. The compound binds within the entire S1’ pocket of MMP-13, docking with the morpholine ring adjacent to the catalytic zinc atom . This selective inhibition prevents the degradation of collagen, thereby maintaining tissue integrity and reducing inflammation . CL-82198 does not inhibit other matrix metalloproteinases such as MMP-1 and MMP-9, highlighting its specificity .

Cellular Effects

CL-82198 has been shown to significantly impact various cellular processes. In colorectal cancer cells, the inhibition of MMP-13 by CL-82198 reduces cellular migration, which is a critical factor in cancer metastasis . Additionally, CL-82198 decreases the levels of connective tissue growth factor (CTGF) and transforming growth factor-beta1 (TGF-β1) proteins in hepatic stellate cells, indicating its role in modulating gene expression and cellular signaling pathways . These effects contribute to its potential therapeutic benefits in conditions like osteoarthritis and fibrosis.

Molecular Mechanism

At the molecular level, CL-82198 exerts its effects by binding to the S1’ pocket of MMP-13, with the morpholine ring positioned adjacent to the catalytic zinc atom . This binding inhibits the enzyme’s activity, preventing the breakdown of collagen and other extracellular matrix components. The selective inhibition of MMP-13 by CL-82198 does not involve chelation of zinc ions, which is a common mechanism for other metalloproteinase inhibitors . This unique binding interaction underscores the compound’s specificity and effectiveness.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CL-82198 have been observed to change over time. The compound is stable when stored at room temperature for up to 12 months . In vitro studies have shown that CL-82198 significantly reduces cellular migration within 24 hours of treatment . Long-term studies in animal models have demonstrated that CL-82198 can prevent and decelerate the progression of osteoarthritis over a 12-week period. These findings highlight the compound’s stability and sustained efficacy in laboratory settings.

Dosage Effects in Animal Models

The effects of CL-82198 vary with different dosages in animal models. In a study involving 10-week-old C57BL/6J mice, intraperitoneal injections of CL-82198 at doses of 1, 5, and 10 mg/kg body weight every other day for 12 weeks were found to prevent and decelerate the progression of osteoarthritis. Higher doses of CL-82198 were associated with more pronounced therapeutic effects, while no significant toxic or adverse effects were observed at these dosages. These results suggest that CL-82198 has a favorable safety profile and dose-dependent efficacy.

Metabolic Pathways

CL-82198 is involved in metabolic pathways that regulate the activity of MMP-13. By inhibiting MMP-13, CL-82198 prevents the degradation of collagen and other extracellular matrix components, thereby maintaining tissue integrity . The compound’s interaction with MMP-13 does not involve chelation of zinc ions, which is a common mechanism for other metalloproteinase inhibitors . This selective inhibition underscores the compound’s specificity and effectiveness in modulating metabolic pathways related to extracellular matrix degradation.

Transport and Distribution

The transport and distribution of CL-82198 within cells and tissues are influenced by its selective binding to MMP-13. The compound is not cell-permeable, which limits its distribution to extracellular spaces where MMP-13 is active . This selective localization enhances the compound’s efficacy in targeting extracellular matrix degradation without affecting intracellular processes . Additionally, CL-82198’s stability and solubility in water facilitate its distribution in biological systems .

Subcellular Localization

CL-82198’s subcellular localization is primarily within the extracellular matrix, where it interacts with MMP-13 to inhibit its activity . The compound’s selective binding to the S1’ pocket of MMP-13 ensures that it remains localized to areas where extracellular matrix degradation occurs . This targeted localization enhances the compound’s therapeutic potential by preventing the breakdown of collagen and other matrix components in specific subcellular compartments.

特性

IUPAC Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJQEQAVMNFFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024592
Record name N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307002-71-7
Record name N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 307002-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-morpholinobutyl)benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-morpholinobutyl)benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-morpholinobutyl)benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-morpholinobutyl)benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-morpholinobutyl)benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-morpholinobutyl)benzofuran-2-carboxamide
Customer
Q & A

Q1: What makes CL-82198 selective for MMP-13 compared to other matrix metalloproteinases?

A: CL-82198 exhibits selectivity for MMP-13 due to its interaction with the enzyme's unique S1' pocket. This pocket, significantly larger in MMP-13 than in other MMPs like MMP-1 and MMP-9, allows CL-82198 to bind and inhibit its activity effectively. []

Q2: What is the primary mechanism of action for CL-82198?

A: CL-82198 acts as a competitive inhibitor of MMP-13, binding to the enzyme's active site and preventing its interaction with natural substrates. This inhibition disrupts the catalytic activity of MMP-13, limiting its ability to degrade extracellular matrix components like collagen. [, , ]

Q3: Can you elaborate on the role of CL-82198 in studying the impact of MMP-13 on cellular processes?

A: CL-82198 serves as a valuable tool in dissecting the specific contributions of MMP-13 to various cellular processes. For instance, in colorectal cancer cells, CL-82198 effectively reduced cell migration, highlighting the role of MMP-13 in this process. [] Similarly, in a medaka fish model, CL-82198 treatment mimicked the effects of genetic MMP-13 deficiency, impairing osteoclast activation and bone matrix degradation, confirming MMP-13's role in bone remodeling. []

Q4: What are the potential therapeutic applications of CL-82198 based on the available research?

A: While not a clinically approved drug, research suggests potential therapeutic applications for CL-82198. For example, studies show it attenuates acute lung injury following trauma and hemorrhagic shock in rats by inhibiting MMP-13. [] Further, its ability to ameliorate cerebrovascular damage and cognitive decline in a zebrafish model of Alzheimer's disease, again linked to MMP-13 inhibition, indicates potential in neurodegenerative disease treatment. [] Additionally, its efficacy in reducing liver fibrosis in mice by inhibiting MMP-13 and downstream profibrotic factors like CTGF holds promise for liver disease treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。